molecular formula C14H20N2 B3032388 Bis(dicyclopropylmethylidene)hydrazine CAS No. 15813-18-0

Bis(dicyclopropylmethylidene)hydrazine

Cat. No.: B3032388
CAS No.: 15813-18-0
M. Wt: 216.32 g/mol
InChI Key: UXXLOISWPSNDGR-UHFFFAOYSA-N
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Description

Bis(dicyclopropylmethylidene)hydrazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. It is primarily used in research settings and has been submitted to the National Cancer Institute for testing and evaluation. This compound is known for its unique structure, which includes two cyclopropyl groups attached to a hydrazine moiety.

Preparation Methods

The synthesis of bis(dicyclopropylmethylidene)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One efficient method for the formation of hydrazine derivatives is through heterogeneous catalysis starting from ketones . This environmentally benign synthetic method uses a nickel-based heterogeneous catalyst and hydrazine hydrate . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

Bis(dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

Bis(dicyclopropylmethylidene)hydrazine has a wide range of scientific research applications. It is used in the synthesis of hydrazones, quinazolines, and Schiff bases, which are important in medicinal chemistry due to their broad spectrum of biological activities . Additionally, hydrazine derivatives, including this compound, are used in the development of corrosion inhibitors, dye-sensitized solar cells, organogels, and fluorescent probes for analytical testing . These compounds also show notable biological and therapeutic activities, such as the treatment of tuberculosis, Parkinson’s disease, and hypertension .

Mechanism of Action

The mechanism of action of bis(dicyclopropylmethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. Hydrazine derivatives are known to act as strong reducing agents, which can participate in redox reactions and influence various biochemical pathways . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Bis(dicyclopropylmethylidene)hydrazine can be compared to other hydrazine derivatives, such as monomethylhydrazine and unsymmetrical dimethylhydrazine . These compounds share similar chemical properties, such as being strong reducing agents and having applications in rocket propulsion systems . this compound is unique due to its specific structure, which includes two cyclopropyl groups. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Similar Compounds

  • Monomethylhydrazine (MMH)
  • Unsymmetrical Dimethylhydrazine (UDMH)
  • 1,2-Dibenzylidenehydrazine
  • 1,2-Bis(1-phenylethylidene)hydrazine

Properties

IUPAC Name

1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXLOISWPSNDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287140
Record name bis(dicyclopropylmethylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-18-0
Record name MLS002667250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(dicyclopropylmethylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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